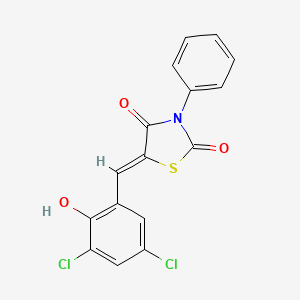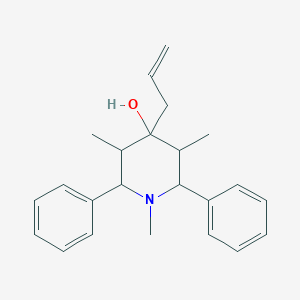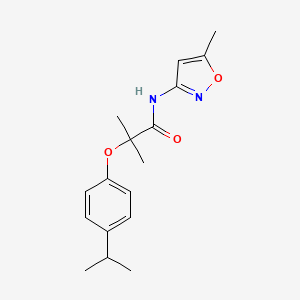![molecular formula C16H25NO2 B5141972 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2C-E involves its binding to the 5-HT2A receptor, which leads to the activation of various intracellular signaling pathways. This results in the modulation of neurotransmitter release and the induction of altered states of consciousness. Additionally, 2C-E has been found to inhibit the reuptake of serotonin, which can lead to an increase in its concentration in the synaptic cleft.
Biochemical and physiological effects:
The biochemical and physiological effects of 2C-E are dose-dependent and can vary from person to person. Low doses of 2C-E can induce mild euphoria, enhanced sensory perception, and increased sociability. Higher doses can lead to intense hallucinations, altered perception of time and space, and profound changes in mood and thought processes. The physiological effects of 2C-E include increased heart rate, blood pressure, and body temperature, as well as dilated pupils and muscle tension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2C-E has several advantages for lab experiments, including its high potency, selectivity for the 5-HT2A receptor, and ability to induce altered states of consciousness. However, it also has several limitations, including its potential toxicity, lack of standardized dosing, and limited availability.
Direcciones Futuras
There are several future directions for the study of 2C-E, including the development of more selective and potent analogs, the investigation of its potential therapeutic applications in various fields, and the exploration of its mechanism of action at the molecular level. Additionally, more research is needed to determine the long-term effects of 2C-E on the brain and body and to develop guidelines for its safe use in lab experiments.
Métodos De Síntesis
The synthesis of 2C-E involves the reaction of 3,4-dimethoxyphenylacetic acid with aluminum isopropoxide to form the corresponding aldehyde. The aldehyde is then reduced to the alcohol using sodium borohydride. The final step involves the reaction of the alcohol with 3-methylcyclopentanone in the presence of p-toluenesulfonic acid to yield 2C-E. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
2C-E has been studied for its potential therapeutic applications in various fields such as neuroscience, psychiatry, and pharmacology. It has been found to have a high affinity for the serotonin 2A receptor (5-HT2A), which is involved in the regulation of mood, cognition, and perception. Studies have shown that 2C-E can induce altered states of consciousness, which can be useful in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Additionally, 2C-E has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-4-6-14(10-12)17-9-8-13-5-7-15(18-2)16(11-13)19-3/h5,7,11-12,14,17H,4,6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZJQWLRGRNPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)

![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)

![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5141975.png)